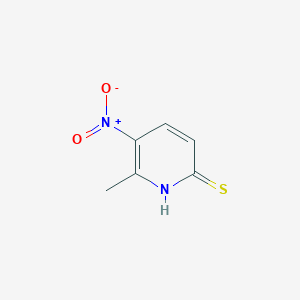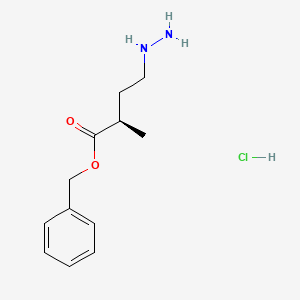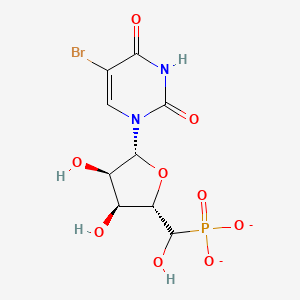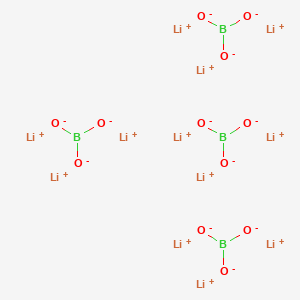
6-Methyl-5-nitro-2-pyridinethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5-nitro-2-pyridinethiol: is an organic compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol . It is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a thiol group at the 2-position. This compound is known for its yellow to pale yellow solid appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitro-2-pyridinethiol typically involves the nitration of 6-methyl-2-pyridinethiol. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-5-nitro-2-pyridinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinethiol derivatives.
Applications De Recherche Scientifique
6-Methyl-5-nitro-2-pyridinethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-nitro-2-pyridinethiol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
2-Mercapto-6-methylpyridine: Similar structure but lacks the nitro group.
3-Nitropyridine-2-thiol: Similar structure but with the nitro group at a different position.
2-Mercaptopyridine N-oxide: Contains an oxidized thiol group
Uniqueness: 6-Methyl-5-nitro-2-pyridinethiol is unique due to the presence of both a nitro group and a thiol group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H6N2O2S |
|---|---|
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
6-methyl-5-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H6N2O2S/c1-4-5(8(9)10)2-3-6(11)7-4/h2-3H,1H3,(H,7,11) |
Clé InChI |
DNUPJKMISFVGLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=S)N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)




![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)




![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)

